molecular formula C8H6BrNO B1524650 3-Bromo-4-(hydroxymethyl)benzonitrile CAS No. 90110-98-8

3-Bromo-4-(hydroxymethyl)benzonitrile

Cat. No. B1524650
CAS RN: 90110-98-8
M. Wt: 212.04 g/mol
InChI Key: LMKVEJWFFPCGJC-UHFFFAOYSA-N
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Description

3-Bromo-4-(hydroxymethyl)benzonitrile is a chemical compound with the CAS Number: 90110-98-8 . It has a molecular weight of 212.05 and its linear formula is C8H6BrNO .


Molecular Structure Analysis

The linear formula of 3-Bromo-4-(hydroxymethyl)benzonitrile is C8H6BrNO . This indicates that the molecule is composed of 8 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 oxygen atom.


Physical And Chemical Properties Analysis

3-Bromo-4-(hydroxymethyl)benzonitrile is a solid at room temperature . It should be stored in a dry environment .

Scientific Research Applications

Photosynthesis Inhibition Study

Research has explored the effects of compounds like 3,5-disubstituted 4-hydroxy-benzonitriles (e.g., bromoxynil) on photosynthetic parameters in plants like spinach and wheat. These compounds can significantly influence chloroplast development and energy migration within plant cells, potentially leading to changes in chlorophyll formation and photosynthetic efficiency (Szigeti, Tóth, & Paless, 1982).

Microbial Degradation in Soil

Studies have examined the microbial degradation of benzonitrile herbicides, including bromoxynil, in soil and subsurface environments. This research provides insights into degradation pathways, the persistence of metabolites, and the diversity of organisms involved in the degradation process (Holtze, Sørensen, Sørensen, & Aamand, 2008).

Cancer Research

A family of compounds including 4-hydroxymethylbenzonitrile has been synthesized and studied for their activity against colorectal and triple-negative breast cancer cells. These compounds demonstrated significant cytotoxicity in cancer-derived cell lines, suggesting a potential application in cancer treatment (Pilon et al., 2020).

Radiation-Induced Hydroxylation Studies

Research on the radiation-induced hydroxylation of benzonitrile derivatives has been conducted to understand their chemical reactions under irradiation. These studies can be crucial for understanding the stability and behavior of these compounds under different environmental conditions (Eberhardt, 1977).

Vibrational Spectroscopy Analysis

The vibrational spectra of compounds like 4-bromo benzonitrile have been studied using density functional theory. These analyses help in understanding the molecular structure and behavior of such compounds, which can be critical in various scientific applications (Krishnakumar, Surumbarkuzhali, & Muthunatesan, 2009).

Safety And Hazards

3-Bromo-4-(hydroxymethyl)benzonitrile is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, and precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

3-bromo-4-(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKVEJWFFPCGJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40698485
Record name 3-Bromo-4-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(hydroxymethyl)benzonitrile

CAS RN

90110-98-8
Record name 3-Bromo-4-(hydroxymethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90110-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SK Jonnalagadda - 2014 - search.proquest.com
2-Formylphenylboronic acids upon reaction with activated olefins such as acrylates, methyl vinyl ketone, and acrylonitrile, etc. via Baylis-Hillman reaction to provide functionalized …
Number of citations: 5 search.proquest.com
H Ma - 2020 - search.proquest.com
Aortic valve fibrosis is a progressive disease characterized by stiffened valve leaflets, obstructed blood flow to heart, ultimately resulting in compromised cardiac function and aortic …
Number of citations: 0 search.proquest.com

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